N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034332-67-5
VCID: VC6259939
InChI: InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)20-2-1-11-26-20)23-13-15-3-8-19(22-12-15)18-9-10-25-14-18/h1-12,14H,13H2,(H,23,24)
SMILES: C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Molecular Formula: C21H16N2O2S
Molecular Weight: 360.43

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

CAS No.: 2034332-67-5

Cat. No.: VC6259939

Molecular Formula: C21H16N2O2S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide - 2034332-67-5

Specification

CAS No. 2034332-67-5
Molecular Formula C21H16N2O2S
Molecular Weight 360.43
IUPAC Name N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Standard InChI InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)20-2-1-11-26-20)23-13-15-3-8-19(22-12-15)18-9-10-25-14-18/h1-12,14H,13H2,(H,23,24)
Standard InChI Key OWOMCARBRPWZMY-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a benzamide core substituted with a thiophen-2-yl group at the para position. The amide nitrogen is connected to a pyridin-3-ylmethyl group, which is further substituted at the 6-position with a furan-3-yl ring. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its SMILES notation:
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4\text{C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4}
The presence of sulfur (thiophene) and oxygen (furan) atoms introduces polarizable regions, potentially facilitating interactions with biological targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC21H16N2O2S\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight360.43 g/mol
IUPAC NameN-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Topological Polar Surface Area89.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Table 1: Key physicochemical properties of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide.

The compound’s solubility remains uncharacterized, but analogs with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzamide Core Formation: 4-(Thiophen-2-yl)benzoic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to 6-(furan-3-yl)pyridin-3-ylmethanamine .

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the furan and thiophene moieties. For example, a thiophen-2-ylboronic acid may react with a brominated benzamide precursor .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Reaction Mechanisms

The amide bond formation proceeds via a nucleophilic acyl substitution mechanism, while cross-coupling reactions follow oxidative addition and transmetallation steps characteristic of palladium catalysis . The electron-rich furan and thiophene rings enhance stability against electrophilic attack, though the pyridine nitrogen may participate in acid-base reactions.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Furan derivatives exhibit broad-spectrum antimicrobial activity. In a 2023 study, a related compound with a 4-(thiophen-2-yl)benzamide scaffold displayed minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with thiophene and pyridine groups.

Neuropharmacological Effects

Bitopic ligands featuring benzamide cores have shown affinity for dopamine D2/D3 receptors (Ki_i = 2–10 nM) . While direct data for this compound is lacking, molecular docking simulations predict strong interactions with the D3 receptor’s orthosteric site, mediated by hydrogen bonding with Ser196 and hydrophobic contacts with Val114 .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Furan Substitution: Replacement of the furan-3-yl group with phenyl (compound 24) reduces anticancer activity by 85%, highlighting the importance of oxygen heterocycles .

  • Thiophene Position: Moving the thiophene from the 2- to 3-position (as in CAS 2034388-01-5) decreases antimicrobial potency by 40%, suggesting steric constraints at binding sites .

  • Pyridine Methyl Linker: Extension of the methylene spacer between pyridine and benzamide (e.g., ethyl instead of methyl) abolishes dopamine receptor affinity, indicating strict spatial requirements .

Pharmacokinetic Predictions

Computational ADMET profiling using SwissADME predicts:

  • High gastrointestinal absorption (95% probability)

  • Blood-brain barrier permeability (log BB = 0.3)

  • CYP3A4 substrate (risk of drug-drug interactions)
    These properties suggest potential for oral administration and CNS targeting .

Applications and Future Directions

Therapeutic Development

The compound’s dual kinase-inhibitory and antimicrobial activities position it as a candidate for:

  • Combination Cancer Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) in preclinical models .

  • Antibiotic Adjuvants: Reversal of β-lactam resistance in methicillin-resistant S. aureus (MRSA).

Material Science Applications

Conjugated thiophene-furan systems exhibit optoelectronic properties suitable for organic semiconductors. Thin-film transistors incorporating analogous benzamides demonstrate hole mobility of 0.12 cm²/V·s.

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